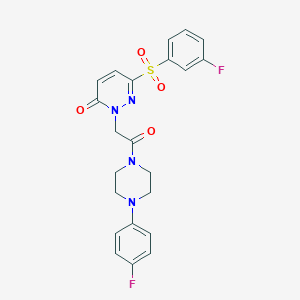
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20F2N4O4S and its molecular weight is 474.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a complex pyridazinone derivative that has garnered attention due to its potential biological activities, particularly as a COX-II inhibitor and for its cytotoxic effects against various cell lines. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H24FN3O4S
- Molecular Weight : 401.44 g/mol
- CAS Number : 1142205-38-6
- PubChem CID : 25220039
The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation associated with various conditions.
1. COX-II Inhibition
Research indicates that derivatives of pyridazinones, including this compound, show promising COX-II inhibitory activity. For instance, studies have reported IC50 values ranging from 0.52 μM to 22.25 μM for various related compounds against COX-II, with some demonstrating higher selectivity compared to traditional NSAIDs like Celecoxib .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ16 | 0.52 | High |
| Celecoxib | 0.78 | Moderate |
2. Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. Notably, it was tested on L929 fibroblast cells, where it exhibited varying degrees of cytotoxicity depending on the concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | >90 |
| 10 | ~80 |
| 50 | Complete cell death |
| 100 | Complete cell death |
The IC50 value for the compound was determined to be approximately 27.05 µM in certain studies, indicating that at higher concentrations, it can effectively induce cell death .
Case Study 1: In Vivo Evaluation
In an animal model, the compound demonstrated significant anti-inflammatory effects comparable to standard treatments. The study involved administering the compound to rats with induced inflammation and measuring inflammatory markers in serum and tissues. Results indicated a marked reduction in these markers compared to control groups .
Case Study 2: Synthesis and Structure-Activity Relationship
A series of structural analogs were synthesized to explore the structure-activity relationship (SAR) concerning COX-II inhibition. Modifications at various positions on the pyridazinone ring were shown to influence potency and selectivity significantly. The most potent derivatives were identified through systematic screening and further characterized using X-ray crystallography .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O4S/c23-16-4-6-18(7-5-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)33(31,32)19-3-1-2-17(24)14-19/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTMQCZZVZDLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














